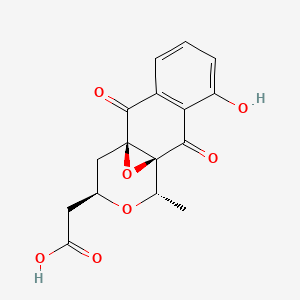
Nanaomycin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nanaomycin E is a natural product found in Streptomyces hebeiensis and Streptomyces rosa with data available.
科学研究应用
Anticancer Properties
Nanaomycin E has demonstrated significant anticancer activity across various cancer types, particularly through its effects on epithelial-mesenchymal transition (EMT) and tumor growth inhibition.
Case Studies
- Bladder Cancer : In vitro studies have shown that this compound effectively inhibits EMT in bladder cancer cell lines, leading to reduced migration and invasion capabilities. The compound significantly altered the expression of EMT markers, such as increasing E-cadherin and decreasing N-cadherin and vimentin levels in treated cells .
- Prostate Cancer : Research indicates that this compound also exhibits anti-tumor effects in prostate cancer models. It was found to decrease the expression of EMT-related proteins and to inhibit cell proliferation and migration in both androgen-dependent and independent prostate cancer cell lines .
Anti-inflammatory Effects
This compound's role as an anti-inflammatory agent is another significant application, particularly relevant in conditions characterized by excessive inflammation.
Clinical Relevance
In vivo studies have demonstrated that this compound can alleviate psoriasis-like skin inflammation induced by imiquimod, showcasing its therapeutic potential in dermatological conditions linked to inflammation .
Antimicrobial Activity
Beyond its anticancer and anti-inflammatory properties, this compound also exhibits antimicrobial activity against various pathogens.
Spectrum of Activity
Research indicates that Nanaomycin compounds, including this compound, possess activity against mycoplasma and Gram-positive bacteria. For instance, Nanaomycin A has been shown to inhibit the growth of Mycoplasma gallisepticum at very low concentrations .
Data Summary Table
常见问题
Basic Research Questions
Q. What are the key methodological considerations for isolating and characterizing Nanaomycin E from microbial sources?
- Methodological Answer : Isolation typically involves fermentation optimization (e.g., media composition, pH, temperature) followed by chromatographic purification (HPLC or TLC). Characterization requires spectroscopic techniques (NMR, MS) and comparison with published spectral data . Ensure purity validation via HPLC (>95%) and biological activity assays (e.g., antimicrobial testing against Staphylococcus aureus). Document protocols for reproducibility, adhering to frameworks like P-E/I-C-O (Population: microbial strain; Intervention: fermentation conditions; Control: non-producing strains; Outcome: yield and purity) .
Q. How can researchers standardize bioactivity assays for this compound to ensure cross-study comparability?
- Methodological Answer : Use established protocols such as broth microdilution (CLSI guidelines) for antimicrobial activity or cell viability assays (MTT/XTT) for cytotoxicity. Include positive controls (e.g., tetracycline for antibacterial assays) and report minimum inhibitory concentrations (MICs) with 95% confidence intervals. Address variability by documenting strain sources (ATCC codes), growth conditions, and solvent controls .
Q. What are the limitations of current structural elucidation methods for this compound derivatives?
- Methodological Answer : X-ray crystallography remains the gold standard but requires high-purity crystals. For unstable derivatives, use tandem MS/MS with collision-induced dissociation (CID) to infer fragmentation patterns. Computational tools (e.g., DFT calculations) can predict stereochemistry but must be validated against experimental data .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify conflicting studies. Use meta-analysis to assess heterogeneity (I² statistic) and subgroup analyses (e.g., strain susceptibility, assay type). For novel experiments, employ factorial designs to test interactions between variables (e.g., pH, temperature) and bioactivity . Validate findings via orthogonal assays (e.g., gene expression profiling for mechanism-of-action studies) .
Q. What statistical approaches are optimal for dose-response modeling of this compound in in vivo models?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀/ED₅₀ values. Account for intersubject variability via mixed-effects models. For toxicity studies, apply benchmark dose (BMD) analysis with Bayesian credibility intervals. Ensure transparency by sharing raw data and code repositories (e.g., GitHub) .
Q. How can researchers address challenges in synthesizing this compound analogs with enhanced stability?
- Methodological Answer : Employ retrosynthetic analysis guided by biosynthetic gene clusters (BGCs). Use site-directed mutagenesis or precursor-directed biosynthesis to modify polyketide synthase (PKS) domains. Stability testing should include accelerated degradation studies (40°C/75% RH) and LC-MS monitoring of degradation products .
Q. What strategies mitigate bias in in vitro vs. in vivo efficacy correlations for this compound?
- Methodological Answer : Apply translational frameworks like the Pharmacokinetic/Pharmacodynamic (PK/PD) index (e.g., AUC/MIC). Use humanized animal models (e.g., transgenic mice with humanized liver enzymes) to bridge gaps. Validate in vitro findings with clinical isolates and adjust for protein binding effects .
属性
CAS 编号 |
72660-52-7 |
|---|---|
分子式 |
C16H14O7 |
分子量 |
318.28 g/mol |
IUPAC 名称 |
2-[(1R,10S,11S,13R)-7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid |
InChI |
InChI=1S/C16H14O7/c1-7-16-14(21)12-9(3-2-4-10(12)17)13(20)15(16,23-16)6-8(22-7)5-11(18)19/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8-,15-,16+/m0/s1 |
InChI 键 |
SVGOJJZXRJJDLY-IUFZWFJJSA-N |
SMILES |
CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |
手性 SMILES |
C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O |
规范 SMILES |
CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |
Key on ui other cas no. |
72660-52-7 |
同义词 |
nanaomycin E |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















